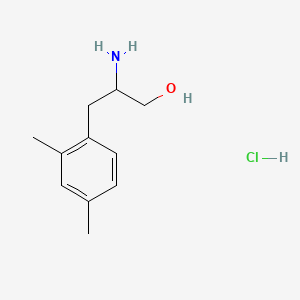
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is an organic compound with the molecular formula C11H17NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride typically involves the reaction of 2,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of the nitroalkene intermediate or continuous flow synthesis techniques. These methods ensure high yields and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Similar structure but different position of the amino and hydroxyl groups.
2-Amino-3-(3,4-dimethylphenyl)propan-1-OL hydrochloride: Similar structure but different position of the methyl groups on the phenyl ring.
Uniqueness
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the position of the amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-3-4-10(9(2)5-8)6-11(12)7-13;/h3-5,11,13H,6-7,12H2,1-2H3;1H |
InChI Key |
KPUJFSNLRHOBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CO)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















